Asperlicin C is classified as a non-peptidic cholecystokinin antagonist. It is part of a broader family of compounds known as asperlicins, which are produced by various species of Aspergillus. The specific strain Aspergillus alliaceus is noted for its ability to produce these mycotoxins, which have garnered interest due to their pharmacological properties .
The synthesis of Asperlicin C has been explored through various methodologies. Notably, one method involves the use of scandium triflate and microwave irradiation to facilitate the direct double dehydrocyclization of anthranilate-containing tripeptides. This approach allows for a more efficient synthesis process compared to traditional methods .
Another significant synthesis route utilizes dimethyl dioxirane in a one-pot reaction that converts Asperlicin C into its analogs, including Asperlicin E. This method highlights the versatility of Asperlicin C in synthetic organic chemistry . The total synthesis strategies emphasize enantioselectivity and efficiency, making them suitable for pharmaceutical applications.
The molecular structure of Asperlicin C has been elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound features a fused quinazolinone core structure, which is characteristic of many bioactive natural products. The structural formula can be represented as follows:
This formula indicates the presence of two nitrogen atoms and highlights the compound's potential for interaction with biological targets . X-ray crystallography has also been employed to confirm the three-dimensional arrangement of atoms within the molecule, providing insights into its stereochemistry.
Asperlicin C participates in various chemical reactions that are crucial for its transformation into other bioactive compounds. One notable reaction involves its conversion into Asperlicin E through oxidation processes mediated by dimethyl dioxirane. This reaction exemplifies the compound's reactivity and potential for further derivatization in synthetic chemistry .
Additionally, the compound can undergo hydrolysis and other functional group modifications that enhance its biological activity or alter its pharmacokinetic properties. Understanding these reactions is essential for developing analogs with improved efficacy or reduced toxicity.
The mechanism of action of Asperlicin C primarily involves its role as a cholecystokinin antagonist. Cholecystokinin is a peptide hormone that plays a significant role in digestion and satiety. By antagonizing this hormone's receptors, Asperlicin C can modulate gastrointestinal motility and potentially influence appetite regulation .
Research indicates that Asperlicin C binds to the cholecystokinin receptors with high affinity, thereby inhibiting their activity. This mechanism is crucial for exploring therapeutic applications in conditions such as obesity or gastrointestinal disorders.
Asperlicin C exhibits several notable physical and chemical properties:
These properties are critical for both laboratory handling and potential pharmaceutical formulations.
The applications of Asperlicin C extend beyond basic research into practical therapeutic uses:
The biosynthesis of asperlicin C is governed by a dedicated gene cluster in Aspergillus alliaceus ATCC 20656, comprising three core genes: AspA, AspB, and AspC. The bimodular nonribosomal peptide synthetase (NRPS) AspA (276 kDa) serves as the central biosynthetic machinery, featuring an atypical A-T-C-A-T-CT domain architecture. Unlike typical trimodular NRPS systems, AspA employs an iterative module strategy: Module 1 (A₁-T₁-C₁) activates anthranilate twice, while Module 2 (A₂-T₂-CT) activates tryptophan. The terminal condensation (CT) domain catalyzes cyclorelease, forming the tetracyclic scaffold of asperlicin C [1] [4] [5]. Genetic deletion of aspA abolishes asperlicin C production, confirming its indispensability [1] [7].
The AspC gene encodes a monomodular NRPS predicted to activate valine, though its biochemical role requires further characterization. Notably, ΔaspC mutants accumulate asperlicin E but not mature asperlicin, suggesting AspC functions late in the pathway [5] [7]. Table 1 summarizes key genomic elements:
Table 1: Asperlicin C Biosynthetic Gene Cluster
Gene | Protein Type | Domain Architecture | Function in Pathway |
---|---|---|---|
AspA | Bimodular NRPS | A-T-C-A-T-CT | Iterative anthranilate activation; tripeptide assembly & cyclization to asperlicin C/D |
AspB | FAD-dependent monooxygenase | Single domain | Oxidative cyclization of asperlicin C to E |
AspC | Monomodular NRPS | C-A-T | Proposed valine incorporation (late-stage modification) |
Asperlicin C derives from three primary precursors: two anthranilate (Ant) units and one L-tryptophan (Trp) unit. Isotopic labeling studies using ¹⁴C-labeled precursors confirmed anthranilate originates from the shikimate pathway (likely via chorismate), while tryptophan is incorporated directly from primary metabolism [1] [5] [9]. The NRPS AspA exhibits stringent specificity:
The biosynthesis proceeds via a linear Ant-Ant-Trp tripeptidyl thioester intermediate tethered to the T₂ domain of AspA. The CT domain then catalyzes a tandem cyclization:
Table 2: Precursor Incorporation in Asperlicin C
Precursor | Origin | NRPS Module | Position in Scaffold | Key Evidence |
---|---|---|---|---|
Anthranilate | Shikimate pathway | Module 1 (Iterative) | Forms rings A & B (quinazoline core) | ¹⁴C-labeling; aspA A₁ domain specificity assays |
L-Tryptophan | Primary metabolism | Module 2 | Forms rings C & D (benzodiazepinedione core) | Gene knockout; heterologous expression in yeast |
Directed biosynthesis leverages precursor feeding or genetic engineering to generate novel asperlicin analogs. Key approaches include:
Table 3: Directed Biosynthesis of Asperlicin C Analogs
Strategy | Modification | Analog Produced | Yield Enhancement/Outcome |
---|---|---|---|
Fluorinated anthranilate feeding | Ring-fluorinated Ant | Fluoro-asperlicin C | Altered electronic properties; retained CCKA affinity |
Glycerol substitution | Carbon source shift | Native asperlicin C | Titers increased from 30 mg/L to >900 mg/L |
aspB knockout | Blocked oxidation | Accumulated asperlicin C | Facilitates purification for derivatization |
AspB is a FAD-dependent monooxygenase essential for converting asperlicin C to the heptacyclic asperlicin E. Key catalytic features include:
Deletion of aspB halts the pathway at asperlicin C (which accumulates 10-fold), confirming its role. Conversely, heterologous expression of aspB in E. coli enables in vitro conversion of synthetic asperlicin C to asperlicin E, validating its biotransformation function [1] [7].
Table 4: Biochemical Characterization of AspB Monooxygenase
Property | Value/Characteristic | Experimental Evidence |
---|---|---|
Cofactor requirement | FAD, O₂ | Yellow pigmentation; activity loss in anaerobic conditions |
Substrate specificity | Asperlicin C (not D or ent-C) | In vitro assays with purified enzyme & synthetic substrates |
Km | 18 µM | Michaelis-Menten kinetics |
kcat | 2.1 min⁻¹ | Turnover number calculation |
Product | Asperlicin E (heptacyclic) | NMR characterization of isolated enzymatic product |
Compounds Mentioned: Asperlicin C, Asperlicin D, Asperlicin E, Anthranilate, L-Tryptophan, Fluoro-asperlicin C analogs.
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6